molecular formula C12H10S2 B046162 Diphenyl disulfide CAS No. 882-33-7

Diphenyl disulfide

Cat. No.: B046162
CAS No.: 882-33-7
M. Wt: 218.3 g/mol
InChI Key: GUUVPOWQJOLRAS-UHFFFAOYSA-N
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Description

Phenyl Disulfide, also known as diphenyl disulfide, is an organosulfur compound with the chemical formula (C_{12}H_{10}S_{2}). It is a colorless crystalline material that is often used in organic synthesis. The compound is known for its distinctive odor, which is due to minor contamination by thiophenol .

Mechanism of Action

Target of Action

Diphenyl disulfide is a chemical compound used in organic synthesis as a source of the PhS substituent . It is one of the more commonly encountered organic disulfides in organic synthesis . .

Mode of Action

This compound participates in various reactions in organic synthesis. A typical reaction entails the formation of PhS-substituted carbonyl compounds via the enolate . It undergoes reduction, a reaction characteristic of disulfides . The salts PhSM are sources of the potent nucleophile PhS− . Most alkyl halides, RX (X = halide) convert it to the thioethers with the general formula RSPh .

Biochemical Pathways

Disulfide bonds play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules, including hormones, enzymes, growth factors, toxins, and immunoglobulins .

Pharmacokinetics

This compound is a colorless crystalline material . It is insoluble in water but soluble in diethyl ether, benzene, carbon disulfide, and THF . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

Disulfides can have antioxidant activity in different in vitro and in vivo models . They can inhibit Fe (II)-induced lipid peroxidation, catalytically decompose hydrogen peroxide, and oxidize thiols .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its solubility in different solvents may affect its bioavailability and action in different environments . .

Biochemical Analysis

Biochemical Properties

Diphenyl disulfide participates in hydrothiolation of alkynes via an amine-mediated single electron transfer mechanism This suggests that it can interact with amines and alkynes in biochemical reactions

Molecular Mechanism

It is known to participate in biochemical reactions via an amine-mediated single electron transfer mechanism , which suggests it may exert its effects at the molecular level through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression.

Preparation Methods

Phenyl Disulfide can be synthesized through various methods:

    Oxidation of Thiophenol: This is the most common method, where thiophenol is oxidized using iodine or hydrogen peroxide.

    Industrial Production: Industrially, phenyl disulfide is produced by the oxidation of thiophenol in the presence of a catalyst.

Chemical Reactions Analysis

Phenyl Disulfide undergoes several types of chemical reactions:

    Reduction: It can be reduced to thiophenol using hydride reagents such as sodium borohydride. [ \text{C}{10}\text{S}_2 + 2 \text{NaBH}_4 \rightarrow 2 \text{C}_6\text{H}_5\text{SH} + 2 \text{NaBH}_3 ]

    Substitution: Phenyl Disulfide can react with alkyl halides to form thioethers. [ \text{C}{10}\text{S}_2 + 2 \text{RX} \rightarrow 2 \text{C}_6\text{H}_5\text{SR} + 2 \text{HX} ]

    Oxidation: It can be oxidized to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.

Comparison with Similar Compounds

Phenyl Disulfide can be compared with other similar compounds such as:

Phenyl Disulfide stands out due to its ability to form stable disulfide bonds, making it a valuable reagent in both chemical and biological research.

Properties

IUPAC Name

(phenyldisulfanyl)benzene
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InChI

InChI=1S/C12H10S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
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InChI Key

GUUVPOWQJOLRAS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)SSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10S2
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Related CAS

93345-44-9
Record name Disulfide, diphenyl, homopolymer
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DSSTOX Substance ID

DTXSID6022131
Record name Diphenyl disulfide
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Molecular Weight

218.3 g/mol
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Physical Description

Colorless solid; [Merck Index] White crystalline powder with an unpleasant odor; [Alfa Aesar MSDS], Solid, orthorhombic needles
Record name Diphenyl disulfide
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Boiling Point

310.00 °C. @ 760.00 mm Hg
Record name Diphenyl disulfide
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Solubility

insoluble in water; soluble in alcohol, ether, carbon disulfide
Record name Phenyl disulfide
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Density

1.353 (20°)
Record name Phenyl disulfide
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CAS No.

882-33-7
Record name Diphenyl disulfide
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Record name Phenyl disulfide
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Record name Disulfide, diphenyl
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Record name Diphenyl disulphide
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Record name DIPHENYL DISULFIDE
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Record name Diphenyl disulfide
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Melting Point

62 - 63 °C
Record name Diphenyl disulfide
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Synthesis routes and methods I

Procedure details

5.5 Grams (0.05 mole) of thiophenol are stirred with 10.2 grams (0.05 mole) of N-(phenylthio)maleimide in 150 ml of benzene at room temperature for 1 hour. The benzene is removed from the reaction mixture by evaporation and the residue is added to 200 ml of methanol. A white solid forms upon contact with the methanol which is recovered by filtration. The solid recovered is 9.2 grams (84% yield) of phenyl disulfide. Recrystallized from methanol, the product melts sharply at 60° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

One proceeds according to Example 1 except that p-toluene sulfonyl chloride is replaced by benzene sulfonyl chloride as starting material. Thus 10 g of phenyl-disulfide are obtained, yield 93%. Mp.: 58°-60° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods III

Procedure details

To the same reactor, 220 g of thiophenol, 16 g of sulphur and 4 g of Amberlyst A 21 resin are added. The mixture is kept at ambient temperature while stirring. At the end of the evolution of hydrogen sulphide, the liquid is recovered. The analysis of which shows that it is wholly composed of diphenyl disulphide and excess thiophenol. The yield of diphenyl disulphide is 99% in relation to the sulphur added.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Diphenyl disulfide has the molecular formula C12H10S2 and a molecular weight of 218.33 g/mol. [, ]

A: Yes, this compound can be monitored using Raman spectroscopy due to its structure. A characteristic peak appears at 2544 cm-1 in both normal Raman and SERS (surface-enhanced Raman spectroscopy). An additional peak at 1582 cm-1 is observed in the SERS spectrum. []

A: this compound is widely used in various applications, including organic synthesis, polymer manufacture, and as a rubber peptizing agent. [, ] It can be used as a catalyst in the isomerization of (Z)-stilbenes to (E)-isomers. [] It also serves as a chain transfer agent in the radical polymerization of methyl methacrylate. []

A: this compound can catalyze reactions through several mechanisms, including the generation of thiyl radicals and acting as an electron mediator. For example, it promotes the inverse hydroboration of imines with NHC-boranes under visible light by generating a nucleophilic boryl radical. [] In the presence of tripropylamine, this compound participates in the hydrothiolation of alkynes through an amine-mediated single electron transfer process. []

A: this compound is a monomer that can be polymerized to form oligo(p-phenylene sulfide)s and poly(p-phenylene sulfide)s. This polymerization can be achieved through various methods, including anodic oxidation in the presence of protonic acids, [] oxygen-oxidative polymerization with vanadyl acetylacetonate as a catalyst, [, ] and polymerization with Lewis acids like AlCl3 and SbCl5. []

A: Computational methods like molecular dynamics and quantum mechanics are valuable tools for studying this compound. For example, molecular dynamics simulations can help investigate weak non-covalent interactions, such as hydrogen bonds and π-π stacking, in this compound-based compounds, revealing their influence on self-healing properties. [] Quantum mechanical calculations can be employed to determine the bond dissociation energy of the S-S bond in this compound, providing insights into its reactivity. [, ] Additionally, computational methods can be used to model and understand the reaction mechanisms involving this compound, such as its electrophilic reaction with anisole in the oxidative polymerization of this compound. []

A: Substituents on the aromatic rings of this compound can significantly influence its reactivity. Electron-donating groups generally increase the reactivity, while electron-withdrawing groups decrease it. This effect is observed in the catalytic isomerization of stilbenes, where this compound derivatives with electron-donating substituents accelerate the reaction. [] Similarly, the chain transfer constant of substituted diphenyl disulfides in the radical polymerization of methyl methacrylate is dependent on the electron density of the substituent. []

A: Several analytical methods are employed for the analysis of this compound. These methods include gas chromatography (GC), [] high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), [] mass spectrometry (MS), [] and various spectroscopic techniques like Fourier transform infrared spectroscopy (FTIR), [, , ] X-ray photoelectron spectroscopy (XPS), [] nuclear magnetic resonance (NMR) spectroscopy, [, ], and UV-Vis spectroscopy. [] The specific technique chosen often depends on the matrix, the concentration of the analyte, and the desired information.

A: While this compound itself has limited environmental toxicity data available, its degradation products and its use in specific applications raise environmental concerns. For instance, its breakdown product, benzenethiol, is known for its toxicity. [] Additionally, its use in the devulcanization of rubber requires careful consideration for waste management and potential environmental release of harmful byproducts. []

A: Yes, depending on the specific application, several alternatives to this compound exist. For instance, other diaryl disulfides with different substituents can be used in catalytic reactions or polymerization processes, offering potentially different reactivity and selectivity. [, ] In the context of rubber peptizing, alternative agents with different chemical structures and functionalities are available, each with its advantages and disadvantages in terms of performance and environmental impact. [] Researchers are continuously exploring and developing novel compounds and materials to substitute this compound in its various applications, driven by the demand for improved performance, cost-effectiveness, and reduced environmental impact.

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